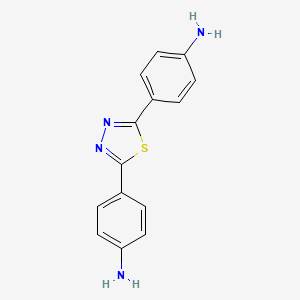

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJGMGVVOLRJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230891 | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-62-8 | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,4 1,3,4 Thiadiazole 2,5 Diyl Dianiline

Established Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Core Formation

The synthesis of the 1,3,4-thiadiazole ring system can be achieved through several established methodologies, primarily involving the cyclization of open-chain precursors. These methods offer versatile pathways to introduce a variety of substituents onto the thiadiazole core.

Cyclization of Dihydrazide Precursors (Analogous to Oxadiazole Synthesis)

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of dihydrazide precursors. This approach is analogous to the synthesis of 1,3,4-oxadiazoles, with the key difference being the use of a sulfur source. Typically, a dicarboxylic acid dihydrazide is reacted with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to facilitate the cyclization and incorporation of the sulfur atom into the heterocyclic ring. researchgate.net

The reaction of N,N'-diacylhydrazines with phosphorus pentasulfide in a suitable solvent, such as xylene, under reflux conditions leads to the formation of the corresponding 2,5-disubstituted-1,3,4-thiadiazole. researchgate.net This method is advantageous due to the ready availability of various dicarboxylic acid dihydrazides, allowing for the synthesis of a wide range of thiadiazole derivatives.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| N,N'-di(4-bromobenzoyl)hydrazine | P₄S₁₀ | Xylene, reflux, 4 h | 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole | Not specified | researchgate.net |

Polycondensation Approaches

Polycondensation techniques are employed to synthesize polymers containing the 1,3,4-thiadiazole moiety in the main chain. These polymers often exhibit desirable properties such as high thermal stability and good mechanical strength. One approach involves the polycondensation of a dicarboxylic acid with a dihydrazide containing a pre-formed thiadiazole ring.

Alternatively, the 1,3,4-thiadiazole ring can be formed in situ during the polymerization process. For instance, the polycondensation of thiourea (B124793) can lead to the formation of carbon nitride semiconductors, demonstrating the versatility of this precursor in forming extended network structures. researchgate.net In the context of polyamides, monomers like 4,4'-(1,3,4-thiadiazole-2,5-diyl)dianiline can be reacted with dicarboxylic acids or their derivatives to yield polyamides with the thiadiazole unit integrated into the polymer backbone. Similarly, reaction with dianhydrides produces polyimides with enhanced thermal properties. mdpi.comrsc.org

| Monomer 1 | Monomer 2 | Polymer Type | Key Feature | Reference |

| This compound | Dicarboxylic Acid | Polyamide | Incorporation of thiadiazole in polymer backbone | nih.gov |

| This compound | Dianhydride | Polyimide | Enhanced thermal stability | mdpi.comrsc.orgnih.gov |

| Thiourea | - | Carbon Nitride | Visible light photocatalysis | researchgate.net |

Synthesis of this compound Derivatives

The two primary amino groups of this compound provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Alkylation and Coupling Reactions

The amino groups of this compound can undergo alkylation reactions with various alkyl halides. These reactions typically proceed in the presence of a base to deprotonate the amine and facilitate nucleophilic attack on the alkyl halide. nih.gov

Furthermore, the amino groups can be transformed into other functional groups that are amenable to coupling reactions. For example, the dianiline can be diazotized and subsequently converted to a di-bromo derivative. This bromo-substituted thiadiazole can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to introduce new aryl or heteroaryl substituents. researchgate.net This strategy provides a powerful tool for the synthesis of complex conjugated molecules with potential applications in materials science.

| Reactant | Reagent(s) | Reaction Type | Product | Reference |

| 2,5-Dimercapto-1,3,4-thiadiazole (B142945) | 4-Ethylbromobutyrate, K₂CO₃ | Alkylation | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | nih.gov |

| 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole | Arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃ | Suzuki Coupling | 2,5-bis(4-arylphenyl)-1,3,4-thiadiazole | researchgate.net |

Reactions with Anhydrides

The reaction of this compound with anhydrides, such as phthalic anhydride (B1165640), leads to the formation of imide derivatives. This reaction typically involves a two-step process: the initial formation of a poly(amic acid) intermediate, followed by thermal or chemical cyclodehydration to yield the final polyimide. researchgate.netnih.gov The resulting polyimides often exhibit excellent thermal stability and are of interest for high-performance material applications. The reaction with a stoichiometric amount of anhydride can also lead to the formation of discrete di-imide molecules.

A study on the synthesis of 1,3,4-oxadiazole (B1194373), 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) derivatives attached to phthalimide (B116566) demonstrated the reaction of an acid hydrazide with phthalic anhydride in glacial acetic acid under reflux to yield the corresponding N-(1,3-dioxoisoindolin-2-yl)acetamide derivative. rsc.org A similar principle applies to the reaction of the diamine with anhydrides.

| Diamine | Anhydride | Solvent | Conditions | Product | Reference |

| 2-(5-Amino-1,3,4-thiadiazole-2-ylthio)acetohydrazide | Phthalic anhydride | Glacial Acetic Acid | Reflux, 4-5 h | N-(1,3-dioxoisoindolin-2-yl)-2-(5-(1,3-dioxoindolin-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide | rsc.org |

| 4,4′-(2,7-naphthylenedioxy)dianiline | Various aromatic tetracarboxylic dianhydrides | N,N-dimethylacetamide | Two-stage: polyaddition then cyclodehydration | Polyimides | researchgate.net |

| Fluorene-containing diamines | 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride | N,N-dimethylacetamide | Polycondensation | Polyimide resins | nih.gov |

Derivatization via Amino Acid Esters and Dipeptides

The amino groups of this compound can be derivatized with amino acid esters and dipeptides to form amide linkages. This is a valuable strategy for creating novel hybrid molecules that combine the structural features of the thiadiazole core with the biocompatibility and functionality of amino acids and peptides.

One common method involves the formation of Schiff bases through the condensation of the diamine with the carbonyl group of an aldehyde or ketone. While direct reaction with amino acid esters to form Schiff bases is possible, a more common approach to form stable amide bonds is to use activated amino acid derivatives, such as amino acid chlorides or by using coupling agents.

An analogous approach has been demonstrated for the synthesis of 1,3,4-oxadiazole-peptide conjugates. researchgate.netresearchgate.net In this method, a 2-amino-1,3,4-oxadiazole is coupled to the C-terminus of a peptide using a coupling reagent in the solution phase. researchgate.net Alternatively, the 2-amino-1,3,4-oxadiazole can be reacted with succinic anhydride to introduce a carboxylic acid functionality, which can then be coupled to the N-terminus of a peptide on a solid support. researchgate.netresearchgate.net These strategies can be directly applied to this compound to synthesize novel thiadiazole-peptide conjugates.

| Thiadiazole Derivative | Reactant | Coupling Method | Product Type | Reference Analogy |

| This compound | Amino Acid/Peptide | Coupling reagents (e.g., DCC, HOBt) | Thiadiazole-Peptide Conjugate | researchgate.netresearchgate.net |

| This compound | Aldehyde/Ketone | Condensation | Schiff Base |

Formation of Schiff Bases and Imine Derivatives

The presence of two primary aromatic amine groups makes this compound an excellent precursor for the synthesis of bis-Schiff bases (or bis-imines). This transformation is typically achieved through the condensation reaction with various aldehydes and ketones. The resulting imine derivatives are important intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their diverse chemical properties.

The general synthetic route involves the reaction of one equivalent of 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole with two equivalents of a carbonyl compound. The reaction is often carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), frequently with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction.

A series of Schiff's bases incorporating the 1,3,4-thiadiazole ring have been prepared by reacting a diamino-thiadiazole precursor with various substituted benzaldehydes. This reaction typically proceeds via the condensation of a primary amine with a carbonyl group. ijpcbs.com The formation of the imine (C=N) bond is a key step, leading to products with extended conjugation. researchgate.net The synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles, including Schiff base derivatives, highlights the versatility of this reaction. mdpi.com Microwave irradiation has also been employed as a green chemistry approach to synthesize Schiff base metal complexes derived from 1,3,4-thiadiazole, often resulting in high yields and reduced reaction times. taylorfrancis.com

Table 1: Examples of Aldehydes for Schiff Base Formation

| Aldehyde Reactant | Product Name | Typical Conditions |

| Benzaldehyde | 2,5-Bis(N-benzylidene-4-amino-phenyl)-1,3,4-thiadiazole | Ethanol, reflux |

| 4-Hydroxybenzaldehyde | 2,5-Bis(N-(4-hydroxybenzylidene)-4-amino-phenyl)-1,3,4-thiadiazole | Ethanol, reflux, acetic acid catalyst |

| 4-Methoxybenzaldehyde | 2,5-Bis(N-(4-methoxybenzylidene)-4-amino-phenyl)-1,3,4-thiadiazole | Ethanol, reflux |

| 4-Nitrobenzaldehyde | 2,5-Bis(N-(4-nitrobenzylidene)-4-amino-phenyl)-1,3,4-thiadiazole | Ethanol, reflux |

| Salicylaldehyde | 2,5-Bis(N-(2-hydroxybenzylidene)-4-amino-phenyl)-1,3,4-thiadiazole | Ethanol, reflux |

Note: This table is illustrative, based on established reactions of diamines with aldehydes.

Synthesis of Thiadiazole-Containing Azo Dyes

The diamine structure of this compound allows it to function as a diazo component in the synthesis of bis-azo dyes. The process involves a two-step diazotization-coupling sequence.

First, the two primary amine groups are converted into diazonium salts. This is typically accomplished by treating the diamine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C). chemmethod.comscispace.com To improve the solubility of the starting thiadiazole, the reaction may be performed in a mixture of glacial acetic acid and propionic acid. mdpi.comnih.gov

The resulting highly reactive bis-diazonium salt is then directly coupled with various aromatic compounds, known as coupling components. Common coupling components include phenols (like phenol (B47542) and 2-naphthol) and aromatic amines (like aniline (B41778) and N,N-dimethylaniline). mdpi.comnih.govresearchgate.net The coupling reaction is also performed at low temperatures to ensure the stability of the diazonium salt. mdpi.comnih.gov This conventional sequence is a cornerstone for producing a wide array of azo dyes. nih.govresearchgate.net The final products are often intensely colored solids. mdpi.com The synthesis of bis-azo disperse dyes from related amino-thiadiazole structures has been reported, underscoring the utility of this approach for creating dyes with specific properties. chemijournal.com

Table 2: Coupling Components for Azo Dye Synthesis

| Coupling Component | Resulting Dye Class | Expected Color |

| Phenol | Bis(hydroxy-azophenyl) derivative | Yellow-Orange |

| 2-Naphthol | Bis(hydroxynaphthyl-azophenyl) derivative | Red-Brown |

| Aniline | Bis(amino-azophenyl) derivative | Orange-Red |

| N,N-Dimethylaniline | Bis(dimethylamino-azophenyl) derivative | Red-Purple |

| Resorcinol | Bis(dihydroxy-azophenyl) derivative | Brown |

Note: The expected colors are based on the chromophoric systems formed and are typical for these classes of azo dyes.

Comparative Analysis of Synthetic Strategies for this compound

The synthesis of the core structure, this compound, can be achieved through several pathways, primarily involving the cyclization of appropriate precursors. The efficiency, yield, and environmental impact of these methods vary significantly.

Efficiency and Yield Considerations

The classical synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides or the reaction of acid hydrazides with a sulfur source. A prevalent method for synthesizing 2-amino-1,3,4-thiadiazoles is the reaction of a carboxylic acid with thiosemicarbazide (B42300).

One modern, efficient approach utilizes polyphosphate ester (PPE) as a cyclizing and condensing agent. mdpi.com This one-pot synthesis reacts a carboxylic acid with thiosemicarbazide directly. For the target compound, this would involve using 4-aminobenzoic acid as the starting material. This method is notable for avoiding highly toxic and corrosive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are used in more traditional but hazardous procedures. mdpi.com Yields for 2-amino-1,3,4-thiadiazoles synthesized via the PPE method are reported to be in the range of 40-70%. mdpi.com

Table 3: Comparison of Synthetic Strategies

| Synthetic Method | Starting Materials | Key Reagent/Condition | Reported Yields (for analogous compounds) | Advantages | Disadvantages |

| One-Pot PPE Method | 4-Aminobenzoic acid, Thiosemicarbazide | Polyphosphate Ester (PPE), Reflux | 40-70% mdpi.com | One-pot, avoids highly toxic reagents. mdpi.com | Moderate yields. |

| Classical Acid Chloride Method | 4-Aminobenzoyl chloride, Thiocarbohydrazide | Pyridine (B92270), Reflux | Variable | Often high-yielding for specific substrates. | Requires preparation of acid chloride; uses pyridine. |

| PPA Cyclization | 4-Aminobenzoic acid, Hydrazine, CS₂ | Polyphosphoric Acid (PPA) | Variable | Effective for some substrates. | High temperatures, viscous medium. |

| POCl₃ Cyclization | Thiosemicarbazide, Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | Variable | Widely used. | Highly toxic and corrosive reagent. mdpi.com |

Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and improving the sustainability of the synthesis. For the preparation of this compound and its derivatives, several parameters are key.

The choice of condensing agent is a primary consideration. The development of a one-pot synthesis using polyphosphate ester (PPE) was a direct attempt to optimize the reaction by replacing hazardous reagents like POCl₃. mdpi.com The study found that PPE in chloroform (B151607) under reflux for 10 hours provided a suitable environment for the cyclization to occur. mdpi.com

Solvent selection also plays a critical role. In the synthesis of Schiff bases from thiadiazole precursors, ethanol is commonly used as it effectively dissolves the reactants and is easily removed. For azo dye synthesis, a mixture of acetic and propionic acids has been used to improve the solubility of the thiadiazole starting material during diazotization. mdpi.comnih.gov

Temperature control is paramount, especially in azo dye synthesis. Diazotization and coupling steps must be maintained at 0–5 °C to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to significantly lower yields and the formation of unwanted byproducts. chemmethod.commdpi.comnih.gov

Reaction time is another parameter that requires optimization. For the PPE-mediated synthesis of 2-amino-1,3,4-thiadiazoles, a reflux time of 10 hours was found to be effective. mdpi.com In the formation of triazole derivatives from thiadiazole precursors, reaction times can range from 8 to 12 hours depending on the specific cyclization method used. nih.gov

Chemical Reactivity and Functionalization

The chemical reactivity of this compound is dominated by the nucleophilic character of its primary amine groups and the electrochemical properties of the electron-rich heterocyclic core.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can occur at the peripheral aniline moieties or at the central thiadiazole ring. The redox characteristics are often studied using electrochemical techniques like cyclic voltammetry.

Oxidation: The primary amine groups on the aniline rings are susceptible to electrochemical oxidation. This process typically involves the removal of electrons to form radical cations, which can then undergo further reactions such as dimerization or polymerization. The oxidation of related aromatic amines and thiadiazole derivatives has been shown to proceed via multi-step, irreversible processes. scispace.com

Reduction: The reduction of this compound is less commonly explored, as the amine groups are already in their most reduced state. The thiadiazole ring can be reduced, but this generally requires harsh conditions and may lead to ring cleavage. The electrochemical reduction of some substituted thiadiazoles has been shown to occur in either a single two-electron step or two successive one-electron steps, depending on the nature of the substituents. scispace.com

Substitution Reactions

The chemical reactivity of this compound is largely dominated by the two primary amino (-NH2) groups located on the terminal phenyl rings. These groups serve as active sites for various substitution reactions, enabling the synthesis of a wide array of derivatives. The electron-rich nature of the aniline moieties makes them susceptible to reactions with electrophiles.

One of the most common and significant substitution reactions is the formation of Schiff bases (or imines). This reaction involves the condensation of the primary amino groups with aldehydes or ketones. ijpcbs.com The reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. ijpcbs.com This transformation is a versatile method for extending the molecular framework and introducing new functional groups. For instance, reacting this compound with various substituted benzaldehydes leads to the formation of bis-Schiff bases containing the 1,3,4-thiadiazole core.

Another key substitution reaction involving the amino groups is diazotization. In the presence of a cold, acidic solution of sodium nitrite, the primary aromatic amines are converted into highly reactive diazonium salts (-N₂⁺Cl⁻). These intermediates can subsequently undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form intensely colored azo compounds. mdpi.com This diazotization-coupling sequence is a fundamental process in the synthesis of azo dyes. mdpi.com The resulting structures feature an azo (-N=N-) linkage connecting the original thiadiazole scaffold to another aromatic system.

The following table summarizes representative substitution reactions of this compound.

Table 1: Examples of Substitution Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Substituted Aldehydes (e.g., Benzaldehyde, 4-Hydroxybenzaldehyde) | Bis-Schiff Base (Azomethine) | ijpcbs.com |

| Acylation | Acid Chlorides or Anhydrides | Bis-Amide | nih.gov |

Regioselective Functionalization of Aniline Moieties and the Thiadiazole Ring

Regioselectivity in the functionalization of this compound is dictated by the distinct electronic properties of its constituent parts: the electron-rich aniline moieties and the electron-deficient 1,3,4-thiadiazole ring. researchgate.net

Functionalization of Aniline Moieties:

The vast majority of chemical transformations performed on this molecule occur selectively at the aniline fragments, specifically at the terminal amino groups. These groups are the most nucleophilic and reactive sites in the molecule. Reactions such as Schiff base formation and acylation are highly regioselective for the -NH2 groups, leaving the aromatic rings and the central thiadiazole ring untouched under typical conditions. ijpcbs.comnih.gov

For example, the condensation with two equivalents of an aldehyde will selectively form a bis-imine at the two amino groups without affecting the C-H bonds of the phenyl rings or the thiadiazole core. This high degree of selectivity is crucial for the synthesis of well-defined, symmetrical derivatives. The reactivity of the aniline portion allows for its use as a building block for more complex structures, including polymers and macrocycles, where the thiadiazole unit is incorporated as a stable, rigid linker.

Functionalization of the Thiadiazole Ring:

Direct functionalization of the 1,3,4-thiadiazole ring in this compound is significantly more challenging and less common. The 1,3,4-thiadiazole ring is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution. researchgate.net Furthermore, the C-S and C=N bonds within the ring are relatively stable. While methods exist for the synthesis of substituted 1,3,4-thiadiazoles from acyclic precursors like thiosemicarbazides or by modifying derivatives such as 2,5-dimercapto-1,3,4-thiadiazole, post-synthetic modification of the C-H bonds on a pre-formed, substituted thiadiazole ring is not a facile process. nih.govsbq.org.brorganic-chemistry.org

In the context of this compound, the chemical environment is dominated by the reactive aniline units. Any attempt at harsh reaction conditions to functionalize the thiadiazole ring would likely lead to undesired side reactions or decomposition of the aniline moieties first. Therefore, a clear regioselective preference exists for reactions to occur at the terminal amino groups, while the thiadiazole ring generally acts as a stable, non-reactive core.

The following table outlines the regioselective preferences for functionalization.

Table 2: Regioselective Functionalization Sites

| Molecular Moiety | Reactivity | Common Reactions | Selectivity |

|---|---|---|---|

| Aniline -NH₂ Groups | High (Nucleophilic) | Schiff Base Formation, Acylation, Diazotization | High |

| Aniline Phenyl Rings | Moderate | Electrophilic Aromatic Substitution (requires forcing conditions) | Moderate to Low |

Spectroscopic and Advanced Structural Characterization of 4,4 1,3,4 Thiadiazole 2,5 Diyl Dianiline and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline and its derivatives. The spectra of these compounds are characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecules.

Key vibrational signatures for the 1,3,4-thiadiazole (B1197879) core and associated functional groups include:

N-H Vibrations: For the parent compound and derivatives retaining the primary amine (-NH₂) groups, characteristic stretching vibrations are observed. For instance, in a series of 2-arylazo-5-aryl-1,3,4-thiadiazoles, the free amino group presents two bands in the regions of 3400–3310 cm⁻¹ and 3201–3190 cm⁻¹. mdpi.com In other derivatives, N-H stretching bands are noted around 3218-3285 cm⁻¹. dergipark.org.tr

C-H Vibrations: Aromatic C-H stretching vibrations typically appear around 3055-3078 cm⁻¹. dergipark.org.trjocpr.com Aliphatic C-H stretches from substituents are found in the 2800-3000 cm⁻¹ range. dergipark.org.trresearchgate.net

C=N Vibrations: The stretching vibration of the C=N bond within the thiadiazole ring is a key indicator, generally appearing in the range of 1597-1690 cm⁻¹. dergipark.org.trnih.gov

C-S Vibrations: The C-S-C stretching within the thiadiazole ring is often observed at lower wavenumbers, such as 698 cm⁻¹. dergipark.org.tr

Other Functional Groups: In derivatives, additional peaks confirm structural modifications. For example, the C=O stretching of an amide group appears sharply at 1680 cm⁻¹, while the C-O stretch of an ester is seen around 1270 cm⁻¹. nih.govnih.gov Azo group (N=N) vibrations in dye derivatives are found around 1504-1541 cm⁻¹. jocpr.comekb.eg

Table 1: Key FT-IR Absorption Bands for 1,3,4-Thiadiazole Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3433, 3340 | researchgate.net |

| Amine (-NH) | Stretch | 3218 - 3285 | dergipark.org.tr |

| Aromatic C-H | Stretch | 3055 - 3078 | dergipark.org.trjocpr.com |

| Aliphatic C-H | Stretch | 2911 - 2961 | dergipark.org.trresearchgate.net |

| Thiadiazole (C=N) | Stretch | 1597 - 1690 | dergipark.org.trnih.gov |

| Azo (-N=N-) | Stretch | 1504 - 1541 | jocpr.comekb.eg |

| Carbonyl (C=O) | Stretch | ~1700 - 1740 | jocpr.comnih.gov |

| Ether (C-O-C) | Stretch | 1233 - 1264 | researchgate.net |

| Thiadiazole (C-S-C) | Stretch | ~698 | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment of protons and carbon atoms within the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectra of this compound derivatives, recorded in solvents like DMSO-d₆, distinct signals confirm the molecular structure.

Aromatic Protons: The protons on the phenyl rings attached to the thiadiazole core typically resonate as multiplets in the downfield region of 6.75–8.40 ppm. mdpi.comjocpr.com

Amine Protons (-NH₂): The protons of the primary amino groups are observed as a singlet, often around 6.79-7.18 ppm. mdpi.comjocpr.com This signal is exchangeable with D₂O.

Substituent Protons: Protons from various substituents on the phenyl rings or thiadiazole nucleus appear at characteristic chemical shifts. For example, methyl (-CH₃) protons are seen as singlets around 2.47 ppm, while methoxy (B1213986) (-OCH₃) protons appear near 3.86 ppm. mdpi.comdergipark.org.tr Ethyl group protons resonate as typical triplets and quartets. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,3,4-Thiadiazole Derivatives in DMSO-d₆

| Proton Type | Chemical Shift (ppm) | Multiplicity | Source(s) |

| Aromatic (Ar-H) | 6.75 - 8.40 | Multiplet (m) | mdpi.comjocpr.com |

| Amine (-NH₂) | 6.79 - 7.18 | Singlet (s) | mdpi.comjocpr.com |

| Amide (-NH) | 9.74 - 12.32 | Singlet (s) | eprajournals.comresearchgate.net |

| Methyl (-CH₃) | ~2.47 | Singlet (s) | dergipark.org.tr |

| Methoxy (-OCH₃) | ~3.86 | Singlet (s) | mdpi.com |

| N,N-dimethyl (-N(CH₃)₂) | ~3.18 | Singlet (s) | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecules.

Thiadiazole Carbons: The two carbon atoms within the 1,3,4-thiadiazole ring are highly deshielded and appear at distinct downfield shifts. The C2 and C5 carbons are typically found in the ranges of 159-169 ppm and 163-181 ppm, respectively. mdpi.comdergipark.org.tr

Aromatic Carbons: The carbon atoms of the aniline (B41778) or other aromatic rings resonate between approximately 108 and 157 ppm. mdpi.comjocpr.com The specific shifts are influenced by the nature and position of substituents. The carbon atom attached to the nitrogen (ipso-carbon) shows characteristic shifts.

Substituent Carbons: Carbon signals from alkyl or other functional groups appear in the upfield region of the spectrum. For example, methyl carbons are observed around 16 ppm, while N,N-dimethyl carbons are found near 40 ppm. mdpi.comdergipark.org.tr

Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,4-Thiadiazole Derivatives in DMSO-d₆

| Carbon Type | Chemical Shift (ppm) | Source(s) |

| Thiadiazole (C2/C5) | 159 - 181 | mdpi.comdergipark.org.tr |

| Aromatic (Ar-C) | 108 - 157 | mdpi.comjocpr.com |

| Methyl (-CH₃) | ~16 | dergipark.org.tr |

| Methoxy (-OCH₃) | ~55.5 | mdpi.com |

| N,N-dimethyl (-N(CH₃)₂) | ~40.1 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which helps in confirming their structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. mdpi.com The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is a crucial piece of data, confirming the molecular formula of the target compound. mdpi.comasianpubs.org For instance, in a series of azo dyes, the calculated and found values for the protonated molecular ions were in very close agreement, validating the proposed structures. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated systems of this compound and its derivatives. The absorption maxima (λ_max) provide information about the extent of conjugation and the effects of various substituents on the electronic structure. For derivatives that are dyes, this analysis is particularly important. For example, azo dyes derived from 1,3,4-thiadiazole exhibit strong absorption in the visible range. The position of the absorption maximum can be shifted to longer wavelengths (bathochromic shift) by introducing electron-donating groups, which alters the color of the dye. dergipark.org.tr These experimental findings are often supported by theoretical calculations, such as time-dependent density functional theory (TD-DFT), to better understand the electronic transitions between molecular orbitals like the HOMO and LUMO. mdpi.comnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

For example, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one revealed a nearly planar 1,3,4-thiadiazole ring and established the Z-stereochemistry around the imino double bond. mdpi.com In another study of 2,5-bis(cyanomethylthio)-1,3,4-thiadiazole, the analysis showed a monoclinic crystal system with specific unit cell dimensions (a = 8.5305 Å, b = 14.2102 Å, c = 7.8803 Å, β = 104.3810°). nih.gov This level of detail is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the solid state. nih.gov

Table 4: Example Crystallographic Data for a 1,3,4-Thiadiazole Derivative

| Parameter | Value | Source |

| Compound | dergipark.org.trjocpr.comekb.egThiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile | nih.gov |

| Formula | C₆H₄N₄S₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 8.5305 (7) | nih.gov |

| b (Å) | 14.2102 (11) | nih.gov |

| c (Å) | 7.8803 (6) | nih.gov |

| β (°) | 104.3810 (11) | nih.gov |

| Volume (ų) | 925.32 (13) | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. It provides the mass percentages of the constituent elements, which are then compared against theoretically calculated values based on the compound's proposed molecular formula. This comparison is crucial for confirming the purity and identity of the substance. For this compound and its derivatives, this method confirms the successful incorporation of the thiadiazole ring and the expected elemental ratios.

The molecular formula for this compound is C₁₄H₁₂N₄S. The theoretical elemental composition is calculated from its molecular weight (268.34 g/mol ). Research on various derivatives of 1,3,4-thiadiazole consistently reports the use of elemental analysis to confirm their structures. nih.govrsc.orgdergipark.org.trmdpi.com The close agreement between the calculated and experimentally found values provides strong evidence for the successful synthesis of the target molecule.

Below is a table showing the theoretical elemental composition of the parent compound and representative data for other 1,3,4-thiadiazole derivatives found in the literature.

Interactive Table 1: Elemental Analysis Data for this compound and a Representative Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₂N₄S | C | 62.66 | - | Theoretical |

| H | 4.51 | - | Theoretical | ||

| N | 20.88 | - | Theoretical | ||

| S | 11.95 | - | Theoretical | ||

| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | C | 54.22 | 54.61 | nih.gov |

| H | 3.98 | 3.26 | nih.gov | ||

| N | 23.71 | 24.10 | nih.gov | ||

| S | 18.09 | 17.92 | nih.gov |

The slight deviations between calculated and found values are within acceptable experimental error and affirm the compound's composition. nih.gov

Electron Microscopy (SEM) for Morphological Studies of Derived Materials

Scanning Electron Microscopy (SEM) is a powerful technique used to study the surface topography and morphology of solid materials at the micro- and nanoscale. When this compound is used as a monomer to synthesize polymers, such as polyamides or polyimides, SEM is invaluable for characterizing the resulting materials.

The analysis involves scanning the surface of the material with a focused beam of electrons. The signals produced from the electron-sample interactions provide detailed information about the material's surface texture, porosity, and the size and shape of any distinct features. For polymers derived from this compound, SEM can be used to:

Examine Film and Fiber Surfaces: For polymers cast into films or spun into fibers, SEM reveals the surface smoothness, the presence of any cracks or defects, and the uniformity of the structure.

Investigate Fracture Surfaces: By examining a cryogenically fractured surface, one can gain insight into the bulk morphology of the polymer, such as whether it exhibits a brittle or ductile fracture mechanism.

Analyze Polymer Blends and Composites: In composite materials where the thiadiazole-containing polymer is mixed with other components, SEM can visualize the phase distribution and interfacial adhesion between the different domains.

While specific SEM studies on polymers derived exclusively from this compound are not detailed in the provided search results, the technique is standard for characterizing analogous aromatic polymers. For instance, studies on polyamides and polyimides frequently employ SEM to correlate the polymer's chemical structure with its solid-state morphology, which in turn influences its mechanical and thermal properties. researchgate.net

Size Exclusion Chromatography-Multiangle Light Scattering (SEC-MALS) for Polymer Characterization

When this compound is polymerized, the resulting macromolecules will have a distribution of molecular weights. Size Exclusion Chromatography (SEC) coupled with a Multiangle Light Scattering (MALS) detector is a premier analytical technique for determining the absolute molecular weight distribution of polymers without relying on column calibration with standards. chromatographyonline.comwyatt.com

The SEC-MALS method involves several steps:

The polymer is dissolved in a suitable solvent and injected into the SEC system.

The SEC columns separate the polymer chains based on their hydrodynamic volume; larger molecules elute before smaller ones.

As the separated molecules exit the column, they pass through the MALS detector, which measures the intensity of light scattered by the molecules at various angles.

Simultaneously, a concentration detector (typically a differential refractive index or UV detector) measures the concentration of the polymer at each elution volume.

By combining the light scattering data with the concentration data, the absolute weight-average molecular weight (Mw) can be calculated at every point in the chromatogram. wyatt.com This allows for a detailed determination of key parameters for polymers derived from this compound. researchgate.net

Key parameters obtained from SEC-MALS include:

Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high-mass chains.

Number-Average Molecular Weight (Mn): An average that is more sensitive to the number of molecules present.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, while higher values indicate a broader distribution, which is typical for step-growth polymers like polyamides.

This absolute measurement is particularly vital for novel research polymers, as their structure and solution behavior may differ significantly from commercially available calibration standards, making conventional SEC results inaccurate. chromatographyonline.com

Interactive Table 2: Representative SEC-MALS Data for a Polyamide Derived from this compound

| Polymer Sample | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Significance of Findings |

|---|---|---|---|---|

| Polyamide-Thiadiazole | 45.2 | 92.7 | 2.05 | Indicates successful polymerization to a high molecular weight with a typical polydispersity for polycondensation reactions. |

| Aromatic Polyamide (Reference) | 50.5 | 105.1 | 2.08 | Provides a benchmark for comparing the molecular weight characteristics of the novel thiadiazole-based polymer. |

Note: The data in this table is representative and illustrates the type of results obtained from SEC-MALS analysis. The values for the Polyamide-Thiadiazole are hypothetical, based on typical results for aromatic polyamides.

Advanced Applications in Materials Science and Engineering

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent and Metal-Organic Frameworks are classes of crystalline porous materials constructed from molecular building blocks linked by strong covalent or coordinative bonds, respectively. tcichemicals.comrsc.org The precise structure and functionality of these materials can be tailored by selecting appropriate organic linkers.

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline serves as an exemplary ditopic amino-functionalized bridging ligand for the synthesis of COFs and MOFs. taskcm.com The two terminal amine groups provide reactive sites for forming linkages with other building blocks, such as polyaldehydes or metal nodes. tcichemicals.com The 1,3,4-thiadiazole (B1197879) ring acts as a rigid, heteroaromatic spacer that ensures the formation of extended, porous networks rather than simple discrete molecules.

In COF synthesis, the diamine linker typically undergoes a condensation reaction, most commonly a Schiff base reaction with aldehyde-functionalized monomers, to form crystalline, imine-linked frameworks. tcichemicals.com The thiadiazole unit itself is a key innovation in linker design; its heteroatoms (nitrogen and sulfur) can act as coordination sites or hydrogen-bond acceptors, further expanding the structural possibilities of the resulting polymeric frameworks. A novel strategy involves converting N-acylhydrazone-linked COFs into fully conjugated thiadiazole-linked COFs, a process that enhances the material's stability and electronic properties. nih.gov For MOFs, the nitrogen atoms of the thiadiazole ring or the aniline (B41778) groups can coordinate with metal ions, creating robust, multidimensional structures with potential applications in luminescence and sensing. mdpi.comnih.gov

The use of thiadiazole-based linkers like this compound allows for the construction of highly ordered porous materials with well-defined network architectures. These materials are characterized by low density, high thermal and chemical stability, and large internal surface areas. rsc.org For instance, COFs constructed from similar thiadiazole-containing building blocks exhibit uniform pore sizes and significant porosity. rsc.org

The introduction of the thiadiazole moiety into the framework is not merely structural but also functional. The electron-deficient nature of the thiadiazole ring, when paired with electron-donating linkers, can create donor-acceptor systems within the COF structure. ossila.com This arrangement facilitates charge separation and transport, making these materials promising for optoelectronic applications. cjcatal.com Research into these network architectures has demonstrated that the resulting frameworks can be designed as two-dimensional (2D) stacked sheets or complex three-dimensional (3D) interwoven networks. tcichemicals.com

Table 1: Properties of a Representative Thiadiazole-Containing Covalent Organic Framework

| Property | Value | Source |

| Framework Type | N-acylhydrazone-linked COF | nih.gov |

| Precursor Linkers | 2,5-Diethoxyterephthalohydrazide, 1,3,5-Tris-(4-formyl-phenyl)triazine | nih.gov |

| Converted Linkage | 1,3,4-Thiadiazole | nih.gov |

| Key Feature | Enhanced π-conjugation and chemical stability post-conversion. | nih.gov |

This table presents data for a COF synthesized via a linkage conversion to a thiadiazole structure, illustrating the properties of such network architectures.

The unique electronic properties and porous nature of COFs and MOFs derived from thiadiazole-based linkers make them highly effective in environmental remediation and catalysis. nih.govrsc.org The high surface area allows for the efficient adsorption of pollutants, while the tunable framework can be engineered for selective capture. ossila.com

In catalysis, these materials function as robust heterogeneous photocatalysts. A thiadiazole-linked COF demonstrated a remarkable photocatalytic hydrogen evolution rate of 61.3 mmol g⁻¹ in 5 hours under visible light, significantly outperforming its precursor framework. nih.gov This enhancement is attributed to the fully conjugated thiadiazole structure, which lowers the exciton (B1674681) binding energy and promotes electron delocalization. nih.gov Similarly, a Zr(IV)-based MOF functionalized with a thiadiazolopyridine linker (UiO-68-TDP) was shown to be a highly stable and reusable photocatalyst for the synthesis of tetrahydroquinolines. nih.gov In another study, a COF built with a related linker, 4,4'-(benzo[c] researchgate.netnanochemazone.comisres.orgthiadiazole-4,7-diyl)dianiline, showed high efficacy in removing organic pollutants like methylene (B1212753) blue with a removal rate of 99%. ossila.com

Table 2: Performance of Thiadiazole-Based Frameworks in Catalytic Applications

| Framework | Application | Performance Metric | Result | Source |

| TDA-COF | Photocatalytic H₂ Evolution | H₂ evolution rate | 61.3 mmol g⁻¹ in 5 h | nih.gov |

| CoNi–COF-3 | Photocatalytic CO₂ Reduction | CO generation rate | 2567 μmol g⁻¹ h⁻¹ | ossila.com |

| UiO-68-TDP | Photocatalytic Oxidative Cyclization | Product Yield | High yields, reusable for 3+ cycles | nih.gov |

Polymer Science and Conjugated Polymers

Beyond crystalline frameworks, this compound is a crucial monomer for synthesizing high-performance linear or cross-linked polymers. taskcm.com The thiadiazole core imparts specific desirable properties to the polymer backbone. researchgate.net

The primary polymerization route involving this compound is polycondensation, leveraging its two primary amine functional groups. One common method is the reaction with diacid chlorides to form polyamides. researchgate.net In this process, the amine groups nucleophilically attack the carbonyl carbon of the acid chloride, eliminating HCl and forming a repeating amide linkage.

Another significant mechanism is the Schiff base polycondensation with dialdehydes, resulting in polyazomethines (or polyimines). This reaction is widely used in the synthesis of conjugated polymers due to the formation of C=N double bonds that extend the π-conjugation along the polymer chain. Furthermore, diazotization of the diamine followed by coupling reactions with phenolic or aniline compounds can be used to synthesize azo polymers, which are known for their chromophoric properties. mdpi.com

The incorporation of the 1,3,4-thiadiazole unit into a polymer backbone leads to materials with a compelling combination of properties. researchgate.net These polymers are noted for their excellent thermal stability, stemming from the aromatic and heteroaromatic rings in the main chain. taskcm.comresearchgate.net

Polyamides synthesized from thiadiazole-containing diamines exhibit high glass transition temperatures (Tg) and thermal stability. researchgate.net For example, polyamides containing thiadiazole and thioether units have shown Tg values between 206–233 °C and 5% weight-loss temperatures (T₅%) ranging from 376–395 °C. researchgate.net These polymers also possess valuable optical properties, including high refractive indices (1.716–1.725) and high transparency, with optical transmittance greater than 83% at 450 nm. researchgate.net The presence of the thiadiazole heterocycle and sulfur linkages contributes to these high refractive indices. researchgate.net Additionally, these polymers can be dissolved in polar aprotic solvents and cast into films with moderate tensile strength. researchgate.net

Table 3: Selected Properties of Thiadiazole-Containing Polyamides

| Property | Value Range | Source |

| Glass Transition Temperature (Tg) | 206–233 °C | researchgate.net |

| 5% Weight-Loss Temperature (T₅%) | 376–395 °C | researchgate.net |

| Refractive Index (@ 633 nm) | 1.716–1.725 | researchgate.net |

| Birefringence | 0.003–0.004 | researchgate.net |

| Tensile Strength | 72.8–83.1 MPa | researchgate.net |

| Optical Transmittance (@ 450 nm) | > 83% | researchgate.net |

Integration into Polyimide Systems

The incorporation of this compound and its derivatives into polyimide systems results in polymers with a desirable combination of properties. Polyimides are known for their thermal stability and are often based on rigid aromatic backbones. vt.edu The synthesis of these polymers typically involves a two-step poly(amic acid) process where a dianhydride and a diamine react in a dipolar aprotic solvent. vt.edu

Novel polyimides have been synthesized using various diamines and aromatic tetracarboxylic dianhydrides. researchgate.net For instance, polyimides derived from certain diamines exhibit high thermal resistance and excellent mechanical properties, making them suitable for aerospace and electronics applications. researchgate.net The introduction of heterocyclic rings, such as those containing carbazole (B46965) and imidazole, into the polyimide backbone can enhance solubility and impart photoactive and heat-resistant characteristics. researchgate.net

The properties of polyimides can be tailored by adjusting the monomer composition. For example, the use of different diamines can affect the coefficient of thermal expansion (CTE), moisture absorption, and thermal and mechanical properties of the resulting films. scispace.com Research has shown that polyimides synthesized with specific diamines can achieve CTE values similar to that of copper, making them suitable for flexible copper clad laminates in printed circuit boards. scispace.com

Furthermore, the integration of fluorene-containing dianhydrides and aromatic diamines with amide linkages can produce polyimide films with good optical transparency, high thermal resistance, and solubility in polar aprotic solvents. nih.gov These polyimides can also exhibit extremely high glass transition temperatures (Tg) and good dimensional stability at elevated temperatures. nih.gov Similarly, poly(ester imide)s derived from specific ester-containing dianhydrides have shown high glass transition temperatures and low water absorption. rsc.org

The following table summarizes the properties of various polyimides derived from different diamines and dianhydrides:

| Dianhydride/Diamine Combination | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| DAPON and various dianhydrides researchgate.net | 0.63 - 1.94 | 223 - 285 | 568 - 581 (N2), 557 - 570 (air) | 86 - 107 | 6 - 25 |

| Carbazole/imidazole diamine and various dianhydrides researchgate.net | 0.39 - 0.51 | 312 - 330 | 475 - 495 | Not Specified | Not Specified |

| Diphenylpyrene dianhydride and ortho methyl substituted diamines rsc.org | Not Specified | > 336 | > 493 | Not Specified | Not Specified |

Table 1: Properties of Various Polyimide Systems

Optoelectronic Materials and Devices

The electron-withdrawing nature of the thiadiazole ring makes it a promising component in materials for optoelectronic applications.

Components for Organic Light-Emitting Diodes (OLEDs)

Thiazole and its derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) due to their fluorescent properties. mdpi.com They can be used in the fabrication of OLEDs and semiconductors. mdpi.com For instance, a series of deep blue to blue emissive thermally activated delayed fluorescence (TADF) derivatives have been developed, achieving high external quantum efficiencies in OLEDs. researchgate.net

Oxadiazole and triazole-based compounds have also shown promise as emitters in OLEDs. rsc.org Donor-acceptor-donor type molecules have demonstrated efficient TADF and high photoluminescence quantum yields. rsc.org An OLED utilizing one such oxadiazole-based emitter achieved an external quantum efficiency of 14.9%. rsc.org

The following table presents performance data for selected OLEDs incorporating thiadiazole and related derivatives:

| Emitter Type | Emission Color | Maximum External Quantum Efficiency (EQEmax) (%) |

| Deep-blue TADF derivative researchgate.net | Deep-blue | 10.3 |

| 2PXZ-OXD (Oxadiazole-based) rsc.org | Green | 14.9 |

| PPZTPI (Imidazole-based) tandfonline.com | Not Specified | 20.52 |

| PPZPPI (Imidazole-based) tandfonline.com | Not Specified | 21.06 |

Table 2: Performance of OLEDs with Thiadiazole and Related Derivatives

Charge Transport Materials (e.g., Hole Transport Materials)

Thiadiazole derivatives are being explored as charge transport materials in electronic devices. researchgate.net Theoretical studies on some thia- and selenadiazole compounds suggest they can act as ambipolar materials, facilitating the transport of both electrons and holes. asianpubs.org The introduction of a selenium atom in place of a sulfur atom has been shown to potentially reduce reorganization energy and improve electron transfer integrals. asianpubs.org

In the context of perovskite solar cells, new hole-transport materials (HTMs) based on the 1,3,4-oxadiazole (B1194373) moiety have been developed. nih.govepfl.ch These materials have demonstrated good charge-extraction dynamics and have led to the fabrication of efficient solar cells. nih.govepfl.ch

Application in Dye-Sensitized Solar Cells (DSSCs) (for related thiadiazole derivatives)

Thiadiazole derivatives have been utilized in the development of dye-sensitizers for dye-sensitized solar cells (DSSCs). researchcommons.org Novel D–π–A metal-free organic dyes containing a dithienopyrrolobenzothiadiazole (DTPBT) unit have been synthesized and applied in DSSCs, demonstrating promising photovoltaic performance. rsc.org These dyes exhibit broad absorption spectra and high molar extinction coefficients, leading to efficient light harvesting. rsc.org A power conversion efficiency of 7.55% has been achieved for a DSSC sensitized by one such DTPBT-based dye. rsc.org

Furthermore, computational studies on benzothiadiazole-based D-π-π-A organic dyes have been conducted to understand the influence of the donor moiety on the DSSC's efficiency. nih.gov The modification of the donor group can impact the optoelectronic properties of the dyes. nih.gov

The following table highlights the performance of DSSCs using thiadiazole-based dyes:

| Dye Type | Power Conversion Efficiency (%) |

| DTP4 (DTPBT-based) rsc.org | 7.55 |

| dye-16 (azo disperse dye) researchcommons.org | 0.46 |

Table 3: Performance of Dye-Sensitized Solar Cells with Thiadiazole-Based Dyes

Chemical and Biosensor Development

The ability of thiadiazole derivatives to interact with metal ions has led to their application in the development of chemical sensors.

Luminescent Sensors for Metal Ions (e.g., Hg(II), Cu(II), Cd(II), Pb(II))

Thiadiazole-based compounds have been designed as fluorescent chemosensors for the detection of various metal ions. For instance, a simple 2-amino-5-(p-dimethylamino)phenyl-1,3,4-thiadiazole has been shown to be a highly selective fluorescent chemosensor for Hg2+ ions. The fluorescence of this compound is quenched upon binding with Hg2+, with a detection limit of 1.0×10-7 mol/L.

Similarly, other N-heterocyclic dyes have been developed as probes for the recognition of highly toxic ions like Hg2+. nih.gov Imidazole-derived fluorescent sensors have also demonstrated selectivity for copper (II) ions in aqueous solutions, with detection limits lower than the permissible limit for drinking water set by the US EPA. seejph.comresearchgate.netseejph.com

The electropolymerization of 2,5-dimercapto-1,3,4-thiadiazole (B142945) on a glassy carbon electrode has been used to create a modified electrode for the simultaneous determination of trace amounts of Pb(II) and Cd(II) in water samples. rsc.org This method offers low detection limits and good recovery rates. rsc.org

The following table summarizes the detection limits of various thiadiazole-based sensors for different metal ions:

| Sensor Type | Target Ion | Detection Limit |

| 2-amino-5-(p-dimethylamino)phenyl-1,3,4-thiadiazole | Hg(II) | 1.0×10-7 mol/L |

| Imidazole-derived fluorescent sensor (TS) seejph.comresearchgate.net | Cu(II) | 0.09 µM |

| Imidazole-derived fluorescent sensor (AS) seejph.comresearchgate.net | Cu(II) | 0.28 µM |

| Electropolymerized 2,5-dimercapto-1,3,4-thiadiazole film rsc.org | Pb(II) | 0.30 µg L−1 |

| Electropolymerized 2,5-dimercapto-1,3,4-thiadiazole film rsc.org | Cd(II) | 0.05 µg L−1 |

Table 4: Detection Limits of Thiadiazole-Based Metal Ion Sensors

Enzyme-Based Amperometric Biosensors (e.g., Tyrosinase-based)

Enzyme-based amperometric biosensors are powerful analytical tools that combine the high selectivity of enzymes with the sensitivity of electrochemical detection. nih.gov The core of these sensors often involves immobilizing an enzyme onto a conductive material that facilitates electron transfer. nih.gov

While this compound itself is not directly used, its structural motifs are highly relevant. As an aniline derivative, it can be electropolymerized to form a conductive polymer film. Such films are excellent candidates for enzyme immobilization matrices. uniss.it For instance, a biosensor for epinephrine (B1671497) was developed by immobilizing the enzyme tyrosinase onto a film made from an electropolymerized thiadiazole derivative, 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzo[c] d-nb.infonih.govmdpi.comthiadiazole (TBT). d-nb.infouniss.it The resulting polymer film not only physically entraps the enzyme but also provides a conductive and porous environment that is conducive to its catalytic activity and promotes efficient electron transfer. d-nb.infouniss.it The immobilization is often stabilized using a cross-linking agent like glutaraldehyde. d-nb.infouniss.itnih.gov

This strategy allows for the creation of sensitive and selective biosensors. The tyrosinase-based sensor using the TBT polymer film exhibited a low detection limit and a wide linear response range for its target analyte. d-nb.infouniss.it This suggests that a conductive polymer derived from this compound could similarly be employed to construct tyrosinase-based amperometric biosensors for detecting phenolic compounds.

Table 2: Performance Characteristics of a Tyrosinase-Based Amperometric Biosensor Using a Thiadiazole-Derivative Polymer Film

Data based on a biosensor for epinephrine detection using a poly(TBT) film. d-nb.infouniss.it

| Parameter | Value |

|---|---|

| Enzyme | Tyrosinase |

| Immobilization Matrix | Electropolymerized Thiadiazole-Derivative (poly(TBT)) |

| Target Analyte | Epinephrine |

| Linear Response Range | 0.1–50 μM |

| Limit of Detection (LoD) | 0.06 μM |

| Limit of Quantification (LoQ) | 0.09 μM |

| Key Feature | The conductive and porous polymer film effectively immobilizes the enzyme and facilitates amperometric detection. |

Mechanistic Insights into Sensing Mechanisms

Understanding the interaction mechanism between a sensor and an analyte is crucial for designing more effective and selective chemosensors. For derivatives of this compound, the sensing mechanisms are primarily based on hydrogen bonding, deprotonation, or nucleophilic addition.

Hydrogen Bonding and Deprotonation: In the case of acetate (B1210297) detection by thiadiazole-based sensors containing acidic protons (like phenol (B47542) O-H or urea/thiourea (B124793) N-H), the interaction occurs in a two-step process. d-nb.infonih.gov Initially, at low acetate concentrations, hydrogen bonds form between the sensor's proton donor groups and the anion. d-nb.infonih.gov As the concentration of the highly basic acetate anion increases, it abstracts a proton from the sensor molecule (deprotonation). d-nb.infonih.gov This deprotonation event alters the internal charge transfer (ICT) characteristics of the sensor, leading to a significant and observable shift in its UV-Vis absorption spectrum, which manifests as a color change. d-nb.infonih.govnih.gov

Nucleophilic Addition and Deprotonation for Cyanide: The detection of cyanide by Schiff base derivatives can also proceed via deprotonation if a sufficiently acidic proton is present. mdpi.com An alternative mechanism involves the nucleophilic attack of the cyanide anion on the electrophilic carbon atom of the imine (C=N) group. rsc.org This addition reaction disrupts the conjugation of the π-electron system within the sensor molecule, causing a distinct change in its optical properties (color or fluorescence). rsc.org The choice between the deprotonation and nucleophilic addition pathway is influenced by the specific structure of the sensor and the acidity of its protons. mdpi.comresearchgate.net

Dye Degradation Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them highly promising as metal-free photocatalysts for environmental remediation. mdpi.comnih.gov The photocatalytic efficiency of COFs can be significantly enhanced by designing them with a donor-acceptor (D-A) architecture, which promotes the separation of photogenerated electron-hole pairs. nih.govresearchgate.net

The 1,3,4-thiadiazole ring is an excellent electron-donating unit for constructing such D-A systems. nih.gov Research has shown that a COF built with a 1,3,4-thiadiazole-containing monomer (COF-TD1) acts as a highly efficient visible-light-driven photocatalyst for degrading various environmental pollutants. nih.gov When irradiated with visible light, the thiadiazole unit facilitates efficient electron-hole separation, leading to the generation of reactive oxygen species that degrade contaminants. nih.gov

A COF constructed using this compound as the amine-based linker (the donor) and an appropriate aldehyde-based linker (the acceptor) would create a robust D-A framework. Such a material is expected to be highly effective for the photocatalytic degradation of organic dyes like methylene blue (MB). Studies on related thiadiazole-based COFs have demonstrated over 98% degradation of pollutants like paracetamol in 60 minutes and effective degradation of other contaminants, including bisphenol A and tetracycline. nih.gov

Table 3: Photocatalytic Degradation Performance of a Representative Thiadiazole-Based Covalent Organic Framework (COF-TD1)

Data sourced from a study on a COF containing 1,3,4-thiadiazole units for contaminant degradation. nih.gov

| Parameter | Value |

|---|---|

| Catalyst | Thiadiazole-based Covalent Organic Framework (COF-TD1) |

| Light Source | Visible Light |

| Target Pollutant | Paracetamol |

| Degradation Efficiency | >98% in 60 minutes |

| Other Degraded Pollutants | Diclofenac, Bisphenol A, Naproxen, Tetracycline Hydrochloride |

| Mechanism | The Donor-Acceptor structure featuring the 1,3,4-thiadiazole ring enhances charge separation, improving photocatalytic activity. |

Biological Activities and Medicinal Chemistry Research

Antimicrobial Activities

The growing challenge of microbial resistance to existing antibiotics has spurred the development of new antimicrobial agents, with 1,3,4-thiadiazole (B1197879) derivatives emerging as a promising class of compounds. nih.govsbq.org.br

Antibacterial Efficacy Studies (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. In one study, a series of Schiff bases derived from 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated for their antibacterial activity. nih.gov These compounds were particularly effective against bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 16 μg/mL. nih.gov

Another study focused on metal complexes of a Schiff base derived from 2-amino-5-mercapto-1,3,4-thiadiazole. These complexes were tested against various bacteria, including Kocuria kristinae (Gram-positive) and Pseudomonas stutzeri (Gram-negative), and showed significant antibacterial activity, in some cases superior to conventional antibiotics. semanticscholar.org Similarly, other research has confirmed the antibacterial potential of new 1,3,4-thiadiazole derivatives against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netresearchgate.net

A study synthesizing a range of 2,5-disubstituted-1,3,4-thiadiazoles found that compounds featuring a thiol group or those incorporated into a 1,2,4-triazole (B32235) ring showed excellent antibacterial activity, with MIC values as low as 4–8 μg/mL against all tested bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Schiff Bases (e.g., 23, 24) | Gram-positive bacteria | 4–8 | nih.gov |

| Oxadiazole with thiol group (16) | Gram-positive & Gram-negative bacteria | 4–8 | nih.gov |

| 1,2,4-Triazole hybrid (20) | Gram-positive & Gram-negative bacteria | 4–16 | nih.gov |

| Thiazolidin-4-one derivative (D-2) | S. aureus, E. faecalis, E. coli, K. pneumoniae | 7.55 µM | nih.gov |

| Thiazolidin-4-one derivative (D-4) | Selective microbes | 3.58 - 8.74 µM | nih.gov |

Antifungal Efficacy Studies

The 1,3,4-thiadiazole nucleus is also a key component in the development of new antifungal agents. nih.gov Research has shown that these compounds are effective against various fungal pathogens, including Candida species and molds. nih.govresearchgate.net

One particularly active derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (compound C1), was identified as a potent antifungal agent against different Candida species, including azole-resistant isolates, with MIC values ranging from 8 to 96 μg/ml. researchgate.net Studies on its mechanism revealed that it disrupts cell wall biogenesis, causing the fungal cells to lose their characteristic shape, form giant cells, and exhibit reduced osmotic resistance. researchgate.net

Further research into 2,5-disubstituted-1,3,4-thiadiazoles showed that while some derivatives had moderate antifungal activity (MIC 31.25–62.5 μg/mL), others, particularly Schiff bases, demonstrated good activity against all tested fungal strains with MIC values between 16–31.5 μg/mL. nih.gov Another study highlighted that specific dipeptide derivatives of 1,3,4-thiadiazole exhibited potent activity against Aspergillus terreus. researchgate.net

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species, Molds | 8 - 96 | researchgate.net |

| Hydrazide derivative (3) | Fungal strains | 31.25 - 62.5 | nih.gov |

| Schiff Bases (23-26) | Fungal strains | 16 - 31.5 | nih.gov |

| Oxadiazole with thiol group (16) | Fungal strains | 16 - 31.28 | nih.gov |

| Dipeptide derivative (14c) | Aspergillus terreus | Potent Activity | researchgate.net |

Structure-Activity Relationship (SAR) Investigations for Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,3,4-thiadiazole derivatives. Research indicates that the nature and position of substituents on the thiadiazole ring significantly influence biological activity. nih.gov

One comprehensive study concluded that incorporating a 1,2,4-triazole moiety into the 2,5-disubstituted-1,3,4-thiadiazole structure generally leads to better antibacterial and antifungal activities compared to linking it with another 1,3,4-thiadiazole or a 1,3,4-oxadiazole (B1194373) ring. nih.gov Furthermore, the introduction of a thiol (-SH) group, as seen in oxadiazole derivative 16 , resulted in excellent antibacterial activity. nih.gov

For Schiff base derivatives, the presence of a fluorine atom on the phenyl ring (compounds 23 , 24 ) was shown to confer excellent inhibition against Gram-positive bacteria. nih.gov This suggests that electronegative substituents can enhance the antibacterial effect. The antimicrobial activity is clearly dependent on the specific groups attached to the core thiadiazole nucleus. nih.gov

Anticancer / Antiproliferative Properties

The 1,3,4-thiadiazole scaffold is a cornerstone in the design of novel anticancer agents due to its ability to interfere with DNA replication and other cellular processes. bepls.commdpi.comnih.gov

Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., MCF-7, A-549, Glioblastoma)

Numerous studies have demonstrated the potent cytotoxic effects of 2,5-disubstituted-1,3,4-thiadiazole derivatives against a wide array of human cancer cell lines.

One study investigated a novel Schiff base, 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)]bis(azaneylylidene)bis(methaneylylidene)diphenol, and found it exhibited cytotoxic activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net Another derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), showed a potent antiproliferative effect against lung carcinoma (A549), with an IC₅₀ value of 22.8 μM, as well as against nervous system cancers like glioblastoma (C6 cell line, IC₅₀ of 27.3 μM). researchgate.net

Derivatives of cinnamic acid incorporating a 1,3,4-thiadiazole ring also showed excellent activity against MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines, with IC₅₀ values as low as 0.28 and 0.52 μg/mL, respectively. mdpi.comnih.gov A series of novel 1,3,4-thiadiazoles were synthesized and evaluated, with some derivatives showing significant antiproliferative activity against MCF-7 cells. researchgate.net Specifically, compound 19 from this series was identified as a promising candidate. researchgate.net

Table 3: Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4,4'-[1,4-phenylenebis...]diphenol | MCF-7 (Breast) | Cytotoxic Activity | nih.gov |

| FABT | A549 (Lung) | 22.8 µM | researchgate.net |

| FABT | C6 (Glioma) | 27.3 µM | researchgate.net |

| Cinnamic acid derivative (22) | MCF-7 (Breast) | 0.28 µg/mL | mdpi.comnih.gov |

| Cinnamic acid derivative (22) | A549 (Lung) | 0.52 µg/mL | mdpi.comnih.gov |

| Compound 19 | MCF-7 (Breast) | Significant Activity | researchgate.net |

| Disulfide derivative (43) | MCF-7 (Breast) | 1.78 µmol/L | mdpi.comnih.gov |

| Disulfide derivative (43) | A549 (Lung) | 4.04 µmol/L | mdpi.comnih.gov |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, DNA Damage)

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms, most notably the induction of apoptosis (programmed cell death), cell cycle arrest, and DNA damage. bepls.comnih.gov

A study on ciprofloxacin-derived 1,3,4-thiadiazoles found that the most potent compounds induced cell cycle arrest in the sub-G1 phase, followed by apoptosis in MCF-7 cells. nih.gov A comet assay confirmed that these compounds were capable of causing significant DNA damage. nih.gov Research on the Schiff base 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)]bis(azaneylylidene)bis(methaneylylidene)diphenol showed that it blocked the proliferation of MCF-7 cells, though in this specific case, it was found to act without inducing apoptosis, suggesting alternative mechanisms may be at play for some derivatives. nih.gov

In a separate investigation, two novel 1,3,4-thiadiazole derivatives (6b and 19 ) were studied for their effect on the cell cycle of MCF-7 cells. researchgate.net Compound 6b caused cell cycle arrest at the G2/M phase, while compound 19 induced arrest at the S phase. researchgate.net Further analysis using an annexin (B1180172) V-PI assay confirmed that compound 19 significantly increased early apoptosis. Molecular modeling suggested that compound 19 could be a potential inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. researchgate.net The ability of these compounds to interfere with fundamental cellular processes like cell division and survival underscores their potential as anticancer agents. bepls.com

Targeting Specific Molecular Pathways (e.g., Aldose Reductase, α-Glucosidase, MMPs)

The therapeutic potential of 1,3,4-thiadiazole derivatives is often linked to their ability to selectively interact with specific biological targets. Research has focused on their role as inhibitors of key enzymes implicated in various diseases.

α-Glucosidase Inhibition: Derivatives of 1,3,4-thiadiazole have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption, making it a key target in the management of type 2 diabetes. A novel series of 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent inhibitory activity against the α-glucosidase enzyme. nih.gov Notably, several analogues exhibited significantly lower IC₅₀ values than the standard drug, acarbose (B1664774) (IC₅₀ = 11.50 ± 0.30 μM). nih.gov The structure-activity relationship suggests that the specific substitutions on the Schiff base play a critical role in the inhibitory potency. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| Analogue 8 | 2-((2,4-dihydroxybenzylidene)hydrazinyl)-5-(4-nitrophenyl)-1,3,4-thiadiazole | 1.10 ± 0.10 |

| Analogue 9 | 2-((2-hydroxy-3-methoxybenzylidene)hydrazinyl)-5-(4-nitrophenyl)-1,3,4-thiadiazole | 1.30 ± 0.10 |

| Analogue 4 | 2-((4-hydroxy-3-methoxybenzylidene)hydrazinyl)-5-(4-nitrophenyl)-1,3,4-thiadiazole | 2.20 ± 0.10 |

| Acarbose | Standard Drug | 11.50 ± 0.30 |

Data sourced from reference nih.gov

Other Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

Beyond specific enzyme inhibition, the 1,3,4-thiadiazole scaffold is a cornerstone for compounds exhibiting a wide array of pharmacological effects. mdpi.comresearchgate.netfrontiersin.org

Anti-inflammatory Effects

Numerous studies have confirmed the anti-inflammatory potential of 1,3,4-thiadiazole derivatives. researchgate.netfrontiersin.org In vivo studies, frequently using the carrageenan-induced rat paw edema model, have demonstrated significant activity. ijpsdronline.comthaiscience.infoejbps.com One study synthesized a series of novel 1,3,4-thiadiazoles and found that compounds 3d and 3e showed the most prominent and consistent anti-inflammatory effects. ijpsdronline.com Another investigation into Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole identified compound 6f as having a superior anti-inflammatory profile with the added benefit of low gastric ulceration incidence, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.info This suggests that the 1,3,4-thiadiazole core may allow for the development of safer anti-inflammatory agents. thaiscience.info

Table 2: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Maximum Inhibition (%) | Time (h) |

|---|---|---|---|

| 6f | Carrageenan-induced paw edema | 56.52 | 3 |

| Indomethacin | Carrageenan-induced paw edema | 60.87 | 3 |

Data sourced from reference thaiscience.info

Antitubercular Activity